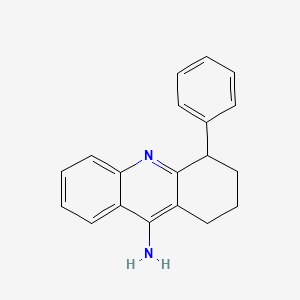![molecular formula C20H18N2O5 B11066710 2-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B11066710.png)
2-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with ethoxycarbonyl and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The ethoxycarbonyl and methoxy groups are introduced through substitution reactions. For instance, ethyl chloroformate can be used to introduce the ethoxycarbonyl group, while methanol can be used for the methoxy group.
Coupling Reactions: The final step involves coupling the substituted quinoline with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethyl chloroformate for ethoxycarbonyl substitution, methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino Benzoic Acid Derivatives: These compounds share a similar benzoic acid structure but differ in their substituents.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Uniqueness
2-{[3-(ETHOXYCARBONYL)-8-METHOXY-4-QUINOLYL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxycarbonyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(3-ethoxycarbonyl-8-methoxyquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)14-11-21-18-13(8-6-10-16(18)26-2)17(14)22-15-9-5-4-7-12(15)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ATPFDBZDQKNZQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C(=O)O)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]benzoate](/img/structure/B11066630.png)
![2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-](/img/structure/B11066646.png)
![2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid](/img/structure/B11066649.png)
![6-(Anilinomethyl)-1,3-dimethyl[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11066656.png)
![4-{1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine](/img/structure/B11066660.png)
![4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B11066668.png)
![5,6-bis(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11066672.png)
![ethyl [(2Z)-2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetate](/img/structure/B11066680.png)
![3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066686.png)
![2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-propyl-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B11066689.png)

![5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11066699.png)
![(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11066702.png)

